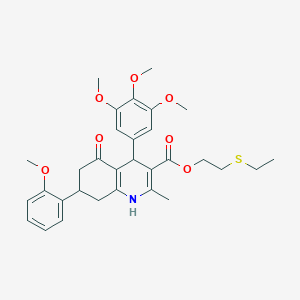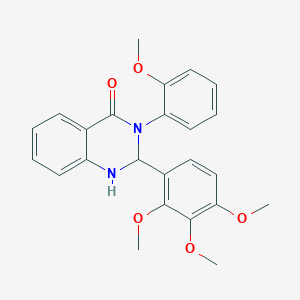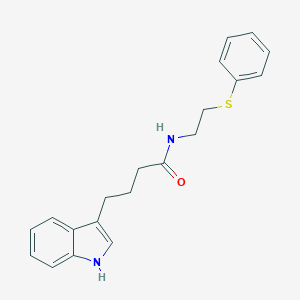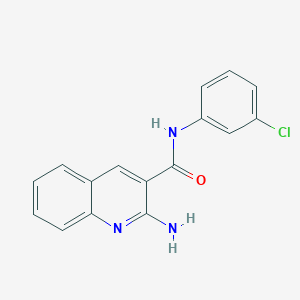![molecular formula C13H8Cl3F3N2S B395372 N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE](/img/structure/B395372.png)
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of multiple halogen atoms and a trifluoromethylsulfanyl group, which can impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Amination: Substitution of a halogen atom with an amine group.
Trifluoromethylation: Introduction of the trifluoromethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro group if present, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups to the pyridine ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethylsulfanyl group could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5,6-trichloro-2-aminopyridine: Lacks the trifluoromethylsulfanyl group.
4-methylphenylamine: Lacks the pyridine ring and halogen atoms.
Trifluoromethylsulfanylbenzene: Lacks the pyridine ring and amine group.
Uniqueness
N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of multiple halogen atoms and the trifluoromethylsulfanyl group can enhance its stability and binding properties, making it a valuable compound for various applications.
特性
分子式 |
C13H8Cl3F3N2S |
|---|---|
分子量 |
387.6g/mol |
IUPAC名 |
3,5,6-trichloro-N-(4-methylphenyl)-4-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8Cl3F3N2S/c1-6-2-4-7(5-3-6)20-12-9(15)10(22-13(17,18)19)8(14)11(16)21-12/h2-5H,1H3,(H,20,21) |
InChIキー |
FKLVKSLCMUCOFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)sulfonyl]-1-(methylsulfonyl)indoline](/img/structure/B395289.png)

![Isopropyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395292.png)
![3-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B395295.png)




![2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B395300.png)
![3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B395304.png)
![7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B395305.png)
![N-(4-{[4-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylanilino]sulfonyl}phenyl)acetamide](/img/structure/B395307.png)
![2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B395308.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B395312.png)
